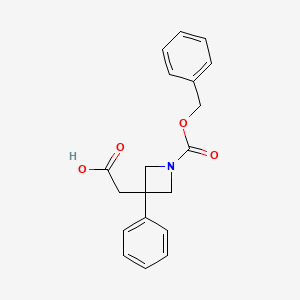

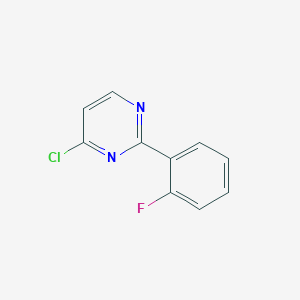

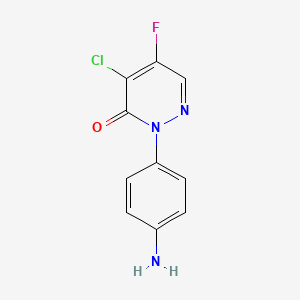

![molecular formula C5H5N3O B13098207 2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine CAS No. 384851-48-3](/img/structure/B13098207.png)

2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-Oxazolo[2,3-c][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining oxazole and triazine moieties.

Métodos De Preparación

The synthesis of 2H-Oxazolo[2,3-c][1,2,4]triazine can be achieved through several methods. One common approach involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring . For instance, enamines and their equivalent enolates are promising synthons for accessing 4-unsubstituted azolo[5,1-c][1,2,4]-triazines . These intermediates can be obtained by treating ketones with DMF–DMA or MeONa, or through the alkaline hydrolysis of enamines .

Análisis De Reacciones Químicas

2H-Oxazolo[2,3-c][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation. For example, azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle is a common method . This reaction can yield a variety of functionalized azolo[1,2,4]triazines with different functional groups and polyheteroaromatic structures .

Aplicaciones Científicas De Investigación

2H-Oxazolo[2,3-c][1,2,4]triazine has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of antiviral drugs, such as triazavirin, which is used for the treatment and prevention of influenza and acute respiratory viral infections . Additionally, this compound is being explored for its potential antimicrobial, anticancer, and enzyme-inhibiting properties . In materials science, 2H-Oxazolo[2,3-c][1,2,4]triazine derivatives are investigated for their electronic and photophysical properties, making them suitable for use in organic electronics and photonics .

Mecanismo De Acción

The mechanism of action of 2H-Oxazolo[2,3-c][1,2,4]triazine and its derivatives involves interactions with specific molecular targets and pathways. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis . In antimicrobial and anticancer applications, it may exert its effects by inhibiting key enzymes or signaling pathways essential for the survival and proliferation of pathogens or cancer cells .

Comparación Con Compuestos Similares

2H-Oxazolo[2,3-c][1,2,4]triazine can be compared with other similar compounds, such as 1,2,4-triazoles and oxazole derivatives. While 1,2,4-triazoles are known for their broad spectrum of biological activities, including anticancer and antimicrobial properties , oxazole derivatives are recognized for their diverse pharmacological activities, such as anti-inflammatory and antidiabetic effects . The unique combination of oxazole and triazine rings in 2H-Oxazolo[2,3-c][1,2,4]triazine provides a distinct structural framework that can be exploited for the development of novel therapeutic agents and materials .

Propiedades

Número CAS |

384851-48-3 |

|---|---|

Fórmula molecular |

C5H5N3O |

Peso molecular |

123.11 g/mol |

Nombre IUPAC |

2H-[1,3]oxazolo[2,3-c][1,2,4]triazine |

InChI |

InChI=1S/C5H5N3O/c1-2-8-3-4-9-5(8)7-6-1/h1-4,6H |

Clave InChI |

SLTUJJCCZMGCFD-UHFFFAOYSA-N |

SMILES canónico |

C1=CN2C=COC2=NN1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)

![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)